molecular formula C12H27ClGe B1593894 Germane, tributylchloro- CAS No. 2117-36-4

Germane, tributylchloro-

Cat. No. B1593894
CAS RN: 2117-36-4
M. Wt: 279.4 g/mol
InChI Key: MWNSUONCJRRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Germane, tributylchloro- , also known as germanium tributylchloride , is an organometallic compound with the chemical formula GeBu3Cl .

  • It is primarily used in the fields of chemistry and materials science for the synthesis of various functional materials.





  • Synthesis Analysis



    • Germane, tributylchloro-, is typically prepared by reduction of germanium oxides (such as germanates) with hydride reagents like sodium borohydride, potassium borohydride, or lithium borohydride.

    • The reaction can be carried out in either aqueous or organic solvents.





  • Molecular Structure Analysis



    • Germane, tributylchloro-, has a tetrahedral molecular shape.

    • It contains a total of 40 bonds : 13 non-H bonds and 9 rotatable bonds.





  • Chemical Reactions Analysis



    • Germane, tributylchloro-, is weakly acidic.

    • In liquid ammonia, it ionizes to form NH4+ and GeH3−.





  • Physical And Chemical Properties Analysis



    • Density : 1.054 g/mL at 25°C

    • Boiling Point : 270°C

    • Flash Point : >230°F

    • Hazards : Toxic, flammable, corrosive, and may ignite spontaneously in air




  • Scientific Research Applications

    Organic Synthesis

    Organogermanium compounds, like tri(2-furyl)germane, are utilized in organic synthesis for their unique reactivity in radical reactions, especially in radical addition to alkenes. These compounds offer an alternative to tributyltin hydride, with advantages in certain types of reactions due to their acidic hydrogen which enables the generation of germyl anions. These anions participate in nucleophilic addition to aldehydes, 1,4-addition to α,β-unsaturated carbonyl compounds, and coupling reactions with aryl and vinyl halides under palladium catalysis (Yorimitsu & Oshima, 2005).

    Environmental Science

    Organogermanium and organotin compounds, specifically tributyltin (TBT), have been extensively studied for their environmental impact. TBT, used as a biocide in marine anti-fouling paints, has been shown to negatively affect marine and freshwater ecosystems. Despite its ban in many countries, its presence and impact on aquatic life continue to be a concern. Studies on the environmental levels, toxicity, and human exposure to TBT-contaminated environments emphasize the need for ongoing monitoring and evaluation of alternative compounds (Antízar-Ladislao, 2008).

    Materials Chemistry

    Research into the synthesis, structures, and reactions of trihalogermanes and related compounds provides insights into their potential applications in materials chemistry. For instance, the study of heptacoordinate trihalogermanes reveals the influence of Lewis acidity on intramolecular interactions, which could have implications for the design and synthesis of new materials (Iwanaga et al., 2006).

    Safety And Hazards



    • Germane, tributylchloro-, is harmful if swallowed, causes burns, and is moisture-sensitive.

    • It is a corrosive substance and should be handled with care.




  • Future Directions



    • Further research could explore its applications in materials science and functional materials.

    • Investigate potential modifications to enhance safety and reduce hazards.




    properties

    IUPAC Name

    tributyl(chloro)germane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H27ClGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MWNSUONCJRRKFE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC[Ge](CCCC)(CCCC)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H27ClGe
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9062190
    Record name Germane, tributylchloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9062190
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    279.42 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Germane, tributylchloro-

    CAS RN

    2117-36-4
    Record name Tributylchlorogermane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2117-36-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Germane, tributylchloro-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117364
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Germane, tributylchloro-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Germane, tributylchloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9062190
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tributylchlorogermane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.658
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Germane, tributylchloro-
    Reactant of Route 2
    Germane, tributylchloro-
    Reactant of Route 3
    Germane, tributylchloro-
    Reactant of Route 4
    Germane, tributylchloro-
    Reactant of Route 5
    Germane, tributylchloro-
    Reactant of Route 6
    Germane, tributylchloro-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.